N-(2-Amino-4-methylphenyl)butanamide CAS number and chemical identifiers
N-(2-Amino-4-methylphenyl)butanamide CAS number and chemical identifiers
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(2-Amino-4-methylphenyl)butanamide, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, a plausible synthetic route, its physicochemical and spectral properties, and explores its potential applications in medicinal chemistry and pharmaceutical research.
Introduction
N-(2-Amino-4-methylphenyl)butanamide is an organic compound featuring a butanamide group attached to a 2-amino-4-methylphenyl moiety. The presence of both a primary aromatic amine and a secondary amide functional group within the same molecule makes it an interesting scaffold for chemical synthesis and a potential candidate for biological activity studies. The strategic placement of the amino and methyl groups on the phenyl ring influences the molecule's electronic and steric properties, which can be crucial for its interaction with biological targets. This guide aims to provide a detailed understanding of this compound, from its fundamental identifiers to its potential scientific applications.
Chemical Identity and Identifiers
A clear and unambiguous identification of a chemical compound is the foundation of any scientific investigation. The following table summarizes the key chemical identifiers for N-(2-Amino-4-methylphenyl)butanamide.
| Identifier | Value | Source |
| CAS Number | 861534-82-9 | [1][2][3] |
| IUPAC Name | N-(2-amino-4-methylphenyl)butanamide | [2] |
| Molecular Formula | C₁₁H₁₆N₂O | [2][3] |
| Molecular Weight | 192.26 g/mol | [2] |
| InChI | InChI=1S/C11H16N2O/c1-3-4-11(14)13-10-6-5-8(2)7-9(10)12/h5-7H,3-4,12H2,1-2H3,(H,13,14) | [2] |
| InChIKey | WESRJUHTYQWWOB-UHFFFAOYSA-N | [2][3] |
| SMILES | CCCC(=O)NC1=C(C=C(C=C1)C)N | [2][3] |
| Synonyms | N-(2-Amino-4-methylphenyl)butyramide, 3-amino-4-(butyrylamino)toluene | [2] |
Synthesis and Characterization
Synthetic Pathway: Regioselective Acylation
The key challenge in the synthesis of N-(2-Amino-4-methylphenyl)butanamide lies in the selective acylation of one of the two amino groups of the starting material, 2-methyl-1,4-phenylenediamine (also known as 2,4-diaminotoluene). The amino group at the 4-position is generally more nucleophilic and less sterically hindered than the amino group at the 2-position, which is ortho to the methyl group. However, by carefully controlling the reaction conditions, selective acylation at the desired position can be achieved.
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for N-(2-Amino-4-methylphenyl)butanamide.
Experimental Protocol (Representative)
This protocol is a representative method and may require optimization for yield and purity.
Materials:
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2-Methyl-1,4-phenylenediamine
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Butyryl chloride
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Anhydrous pyridine
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Anhydrous dichloromethane (DCM)
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Deionized water
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate (for chromatography)
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-1,4-phenylenediamine (1.0 eq) in anhydrous dichloromethane.
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Addition of Base: Add anhydrous pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
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Acylation: Slowly add butyryl chloride (1.0 eq) dropwise to the stirred solution while maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermicity of the reaction and to favor mono-acylation.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure N-(2-Amino-4-methylphenyl)butanamide.
Physicochemical and Spectral Properties
The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The following table summarizes known and predicted properties of N-(2-Amino-4-methylphenyl)butanamide.
| Property | Value | Notes |
| Melting Point | 145.93 °C (Predicted) | [1] |
| Boiling Point | 383.32 °C (Predicted) | [1] |
| Water Solubility | 501.61 mg/L (Predicted) | [1] |
| LogP | 1.9 (Predicted) | [2] |
Spectral Data (Predicted)
As experimental spectral data for N-(2-Amino-4-methylphenyl)butanamide is not widely available, the following are predicted values and expected characteristic signals based on the compound's structure. These serve as a guide for characterization.
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm. The protons on the phenyl ring will show splitting patterns corresponding to their substitution.
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Amine Protons (NH₂): A broad singlet, typically in the range of δ 3.5-5.0 ppm, which is exchangeable with D₂O.
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Amide Proton (NH): A singlet or a broad signal, typically in the range of δ 7.5-8.5 ppm.
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Butanamide Protons:
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α-CH₂: A triplet around δ 2.2-2.4 ppm.
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β-CH₂: A sextet around δ 1.6-1.8 ppm.
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γ-CH₃: A triplet around δ 0.9-1.0 ppm.
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Methyl Group (Ar-CH₃): A singlet around δ 2.2-2.3 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon (C=O): A signal in the range of δ 170-175 ppm.
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Aromatic Carbons: Signals in the range of δ 110-150 ppm.
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Butanamide Carbons:
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α-CH₂: Around δ 38-40 ppm.
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β-CH₂: Around δ 18-20 ppm.
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γ-CH₃: Around δ 13-14 ppm.
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Methyl Carbon (Ar-CH₃): A signal around δ 20-22 ppm.
FT-IR (Fourier-Transform Infrared Spectroscopy):
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N-H Stretching (Amine and Amide): Two bands for the primary amine (NH₂) around 3400-3300 cm⁻¹ and a single band for the secondary amide (NH) around 3300-3250 cm⁻¹.
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C=O Stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.
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N-H Bending (Amide II): A band around 1510-1550 cm⁻¹.
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C-N Stretching: Bands in the region of 1200-1350 cm⁻¹.
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Aromatic C-H Stretching: Signals above 3000 cm⁻¹.
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Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS):
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Molecular Ion Peak (M⁺): Expected at m/z = 192.1263, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: Expect to see characteristic fragments resulting from the cleavage of the amide bond and the butanoyl side chain.
Potential Applications in Drug Development and Research
While specific biological activities for N-(2-Amino-4-methylphenyl)butanamide have not been extensively reported, its structural motifs suggest several potential areas of investigation for drug development and scientific research.
Scaffold for Medicinal Chemistry
The presence of a primary aromatic amine and a secondary amide provides two reactive sites for further chemical modification. This makes N-(2-Amino-4-methylphenyl)butanamide a valuable building block for the synthesis of more complex molecules and chemical libraries for high-throughput screening.
Potential as an Intermediate in Pharmaceutical Synthesis
N-acyl-phenylenediamines are important intermediates in the synthesis of various pharmaceuticals, including kinase inhibitors and other targeted therapies. The specific substitution pattern of this molecule could be leveraged for the development of novel therapeutic agents.
Exploration of Biological Activities
Derivatives of butanamide have been investigated for a range of biological activities. For instance, certain N-substituted butanamides have shown potential in neuroscience research. The unique combination of functional groups in N-(2-Amino-4-methylphenyl)butanamide warrants investigation into its potential antimicrobial, anticancer, or anti-inflammatory properties. The structure-activity relationship (SAR) of N-acyl-phenylenediamines is an active area of research, and this compound could serve as a valuable probe in such studies.
Conclusion
N-(2-Amino-4-methylphenyl)butanamide is a well-defined chemical entity with potential as a versatile building block in organic synthesis and medicinal chemistry. This in-depth technical guide has provided a comprehensive overview of its chemical identifiers, a plausible synthetic route with a detailed experimental protocol, and its predicted physicochemical and spectral properties. While experimental data on its biological activity is currently limited, its structural features suggest promising avenues for future research in drug discovery and development. This document serves as a foundational resource for scientists and researchers interested in exploring the potential of this and related compounds.
References
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Chemchart. N-(2-AMINO-4-METHYLPHENYL)BUTANAMIDE (861534-82-9). Available from: [Link]
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PubChem. N-(2-Amino-4-methylphenyl)butanamide. National Center for Biotechnology Information. Available from: [Link]
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PubChem. N-(2-Amino-4-methylphenyl)butanamide. National Center for Biotechnology Information. Available from: [Link]
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Chemchart. N-(2-AMINO-4-METHYLPHENYL)BUTANAMIDE (861534-82-9). Available from: [Link]
